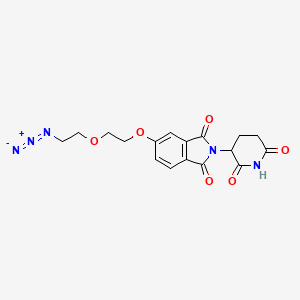

Thalidomide-5'-O-PEG1-C2-azide

Description

Atomic-Level Insights into Thalidomide (B1683933) Binding to CRBN

The interaction between thalidomide and CRBN has been elucidated through structural and biochemical studies, revealing key features at the atomic level.

A crucial feature of the thalidomide-binding domain (TBD) of CRBN is a hydrophobic pocket formed by three conserved tryptophan residues, often referred to as the "tri-Trp pocket". rsc.orgresearchgate.netnih.gov This aromatic cage is essential for the binding of thalidomide and its analogs. researchgate.netnih.govrscf.ru The glutarimide (B196013) moiety of the thalidomide molecule inserts into this pocket. rsc.orgresearchgate.netnih.gov The tryptophan residues, along with other amino acids in the binding site, create a specific environment that accommodates the glutarimide ring. researchgate.netnih.govrscf.ru Alanine substitutions of key tyrosine and tryptophan residues within this pocket have been shown to abolish thalidomide binding. rsc.orgnih.gov

The glutarimide ring of thalidomide is the primary mediator of its binding to CRBN. researchgate.netresearchgate.netnih.gov This interaction is highly specific, and the integrity of the glutarimide ring is critical. researchgate.net The glutarimide moiety forms essential hydrogen bonds with the protein backbone of CRBN, specifically with residues His378 and Trp380. researchgate.netnih.gov Studies have shown that glutarimide alone can bind to CRBN, whereas the phthalimide (B116566) ring, the other major component of the thalidomide structure, does not exhibit binding on its own. researchgate.net Modifications to the glutarimide ring, such as methylation of the ring amide, result in a loss of affinity for CRBN. rscf.rubohrium.com

Thalidomide exists as a racemic mixture of two enantiomers, (S)- and (R)-thalidomide, which can interconvert under physiological conditions. nih.gov Research has demonstrated that the binding of thalidomide to CRBN is stereospecific. researchgate.netresearchgate.net The (S)-enantiomer exhibits a significantly stronger binding affinity for CRBN, approximately 10-fold higher than the (R)-enantiomer. researchgate.netresearchgate.netnih.govnih.gov Crystal structures have revealed that both enantiomers bind within the tri-Trp pocket, but the (S)-enantiomer induces a more relaxed conformation of the glutarimide ring upon binding. researchgate.netnih.govrcsb.org This stereospecificity is a key factor in the differential biological activities of the thalidomide enantiomers, with the (S)-isomer being primarily responsible for the teratogenic effects. nih.govnih.gov While the (S)-stereoisomer is the primary ligand for the thalidomide-binding domain, the (R)-stereoisomer can also contribute to CRBN-dependent activities. rsc.org

Thalidomide-Mediated Neosubstrate Recruitment to the CRL4^CRBN Complex

The binding of thalidomide and its analogs to CRBN does not inhibit the E3 ligase complex but rather modulates its function by recruiting new protein substrates, termed "neosubstrates," for degradation.

Thalidomide and its derivatives act as "molecular glues," inducing proximity between CRBN and specific neosubstrates that would not normally interact. acs.orgnih.govcellgs.combiochempeg.comnih.gov This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the neosubstrate, marking it for degradation by the proteasome. nih.govnih.gov The phthalimide portion of the thalidomide molecule, which is exposed to the solvent after the glutarimide ring binds to CRBN, plays a crucial role in recruiting these neosubstrates. nih.govnih.gov

A number of proteins have been identified as neosubstrates of the CRL4^CRBN complex in the presence of thalidomide and its analogs. These include several transcription factors with zinc finger domains. nih.gov

IKZF1 (Ikaros) and IKZF3 (Aiolos): These lymphoid transcription factors are key neosubstrates whose degradation is linked to the immunomodulatory and anti-myeloma effects of thalidomide analogs. nih.govnih.govnih.govrscf.ru

SALL4: The degradation of this developmental transcription factor is associated with the teratogenic effects of thalidomide, particularly limb deformities. researchgate.netrsc.orgnih.govnih.gov

PLZF (Promyelocytic Leukemia Zinc Finger): This transcription factor has also been identified as a neosubstrate whose degradation contributes to thalidomide-induced teratogenicity. nih.govembopress.orgresearchgate.netbiorxiv.org

The recruitment and subsequent degradation of these neosubstrates are dependent on the specific thalidomide analog used, highlighting a differential substrate specificity. nih.govresearchgate.net For instance, while some analogs may efficiently degrade IKZF1 and IKZF3, others might have a greater effect on SALL4 or PLZF. nih.govresearchgate.net

Conformational Changes in CRBN Upon Thalidomide Binding

The interaction between thalidomide and Cereblon (CRBN) is a cornerstone of its biological activity and induces significant conformational changes in the protein. biorxiv.org CRBN is composed of several domains, including a C-terminal thalidomide-binding domain (TBD) which is responsible for engaging with IMiDs. nih.govspring8.or.jp

Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed that in its unbound (apo) state, the CRBN TBD exists in a flexible, "open" conformation. biorxiv.org The binding of an IMiD is necessary and sufficient to trigger a significant allosteric rearrangement into a more stable, "closed" conformation. biorxiv.org This binding event is initiated by the insertion of the IMiD's glutarimide ring into a highly conserved hydrophobic pocket within the TBD. spring8.or.jprsc.org This pocket is notably formed by three tryptophan residues (W380, W386, and W400), often referred to as the "tri-tryptophan pocket". nih.govrsc.org

The interaction is stabilized by hydrogen bonds between the glutarimide ring and the backbone of CRBN residues. rsc.org Once the IMiD is seated in this pocket, the phthalimide ring portion of the molecule remains exposed to the solvent on the surface of CRBN. drugbank.com This drug-induced conformational change is critical, as it creates a new, composite interface—a neomorphic surface—that is recognized by specific substrate proteins, the neosubstrates. biorxiv.orgnih.gov The neosubstrate, which would not otherwise bind to CRBN with high affinity, is then recruited to the CRL4^CRBN^ complex, leading to its ubiquitination and degradation. rsc.org Studies have also shown that thalidomide binding can inhibit the auto-ubiquitination of CRBN, thereby stabilizing the protein and potentially enhancing its ligase function. nih.govnih.gov

Comparative Analysis of Immunomodulatory Imide Drugs (IMiDs) with CRBN Binding

Structural Differences and Functional Implications of Thalidomide, Lenalidomide (B1683929), and Pomalidomide (B1683931)

Thalidomide, lenalidomide, and pomalidomide are the archetypal IMiDs, sharing a common structural scaffold but possessing key chemical differences that dictate their distinct clinical profiles. oup.com All three contain the essential glutarimide ring that anchors them into the tri-tryptophan pocket of CRBN. biorxiv.org The variations occur on the phthalimide ring. nih.gov

Lenalidomide is a 4-amino-glutamyl analog of thalidomide. researchgate.net Pomalidomide is also an analog of thalidomide, featuring an amino group at the 4-position of the phthalimide ring and an additional carbonyl group. nih.govtga.gov.au These seemingly minor modifications have profound functional consequences. The addition of the C4-amino group on lenalidomide and pomalidomide allows for the formation of additional hydrogen bonds with neosubstrates, enhancing the stability of the ternary complex (CRBN-IMiD-neosubstrate). rsc.org

These structural alterations directly impact their biological activity. Lenalidomide and pomalidomide generally bind to CRBN with higher affinity than thalidomide and are significantly more potent in their anti-myeloma effects. rsc.orgresearchgate.net For instance, pomalidomide is effective in patients who have become resistant to lenalidomide, a phenomenon partly explained by its different neosubstrate profile and higher binding affinity, which may allow it to better utilize limited CRBN in a resistant state. tga.gov.auashpublications.org

| Compound | Key Structural Features | Functional Implications |

|---|---|---|

| Thalidomide | Core phthalimide and glutarimide rings. nih.gov | Binds CRBN; basis for all IMiD activity. Less potent than its analogs. researchgate.netnih.gov |

| Lenalidomide | Addition of an amino group at the 4-position of the phthalimide ring. nih.gov | Enhanced CRBN binding affinity and neosubstrate interactions compared to thalidomide. Potent anti-myeloma and immunomodulatory activity. rsc.orgresearchgate.net |

| Pomalidomide | Addition of an amino group at the 4-position and a carbonyl group on the phthalimide ring. nih.gov | Higher binding affinity and potency than lenalidomide; effective in lenalidomide-resistant cases. Different neosubstrate profile. ashpublications.orgnih.gov |

Differential Substrate Specificities Induced by IMiD Analogs

The structural variations among IMiD analogs are directly responsible for their differential recruitment of neosubstrates to the CRL4^CRBN^ complex. biorxiv.org The specific chemical moiety exposed on the CRBN surface after IMiD binding determines which proteins can successfully dock and be targeted for degradation. This results in each IMiD having a distinct, though sometimes overlapping, set of neosubstrates. nih.gov

A prime example of this specificity is the degradation of Casein Kinase 1α (CK1α). Lenalidomide is unique in its ability to efficiently induce the degradation of CK1α, an activity not shared by thalidomide or pomalidomide. nih.govbiorxiv.org Structural analyses reveal that the additional carbonyl group on the phthalimide ring of thalidomide and pomalidomide creates steric hindrance with the CRBN backbone, preventing the stable binding of CK1α. rsc.org

Conversely, both lenalidomide and pomalidomide are more potent degraders of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) than thalidomide. rsc.orgashpublications.org The C4-amino group present on both analogs forms a crucial hydrogen bond that stabilizes the interaction with a key glutamine residue in the zinc finger motifs of IKZF1 and IKZF3. rsc.org Pomalidomide also induces the degradation of other unique neosubstrates not targeted by lenalidomide, such as ARID2 and the leukemogenic fusion protein PLZF-RARα. nih.gov Thalidomide, meanwhile, is associated with the degradation of the transcription factor SALL4, a key mediator of its teratogenic effects. nih.govresearchgate.net

| IMiD Analog | Key Neosubstrates Degraded | Structural Basis for Specificity |

|---|---|---|

| Thalidomide | SALL4. nih.gov | The core thalidomide-CRBN surface is recognized by SALL4. nih.gov |

| Lenalidomide | IKZF1, IKZF3, CK1α. nih.govbiorxiv.org | Lacks the carbonyl group of pomalidomide, avoiding steric clash and allowing CK1α binding. rsc.org C4-amino group stabilizes IKZF1/3 binding. rsc.org |

| Pomalidomide | IKZF1, IKZF3, ARID2, PLZF. nih.gov | C4-amino group stabilizes IKZF1/3 binding. rsc.org Unique surface presented by the pomalidomide-CRBN complex recruits distinct substrates like ARID2 and PLZF. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H17N5O6 |

|---|---|

Molecular Weight |

387.3 g/mol |

IUPAC Name |

5-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C17H17N5O6/c18-21-19-5-6-27-7-8-28-10-1-2-11-12(9-10)17(26)22(16(11)25)13-3-4-14(23)20-15(13)24/h1-2,9,13H,3-8H2,(H,20,23,24) |

InChI Key |

NKCUDNOROXKFDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

The Compound Thalidomide 5 O Peg1 C2 Azide

Chemical Structure and Properties

This compound is a derivative of thalidomide (B1683933), specifically modified from a hydroxylated precursor, 5'-hydroxythalidomide. nih.gov The core thalidomide structure is attached to a short polyethylene (B3416737) glycol (PEG) linker, which terminates in an azide (B81097) functional group.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₇N₅O₆ | smolecule.com |

| Molecular Weight | 387.3 g/mol | smolecule.com |

| Description | A functionalized Cereblon ligand for PROTAC development. | smolecule.com |

| Function | Incorporates an E3 ligase ligand (thalidomide) with a linker and a terminal azide group for conjugation. | smolecule.combroadpharm.com |

Synthesis and Functionalization

The synthesis of this compound and similar analogs generally involves a multi-step process. A common strategy starts with a thalidomide precursor that has a hydroxyl group, such as 5'-hydroxythalidomide. nih.gov This hydroxyl group serves as an attachment point for the linker. The PEG1-C2-azide linker can then be introduced through chemical reactions, such as etherification. The final step is the introduction of the azide group, often via nucleophilic substitution. nih.gov The azide functional group is a key feature, as it is a versatile chemical handle. smolecule.com It is particularly well-suited for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are highly efficient and specific reactions for conjugating molecules. smolecule.comsemanticscholar.org

Role as a Building Block in PROTAC Synthesis

This compound is designed explicitly as a "degrader building block". tenovapharma.com In this role, it provides the E3 ligase-recruiting component of a PROTAC. Researchers can synthesize a separate molecule containing a ligand for their protein of interest and a complementary alkyne functional group. Using click chemistry, the azide on the thalidomide building block can be covalently and efficiently linked to the alkyne on the target-binding ligand. semanticscholar.org This modular approach allows for the rapid synthesis of a variety of PROTACs by combining different target ligands with the same E3 ligase-recruiting moiety. The PEG linker provides spacing and solubility, which are critical for enabling the formation of a productive ternary complex between the target protein and CRBN.

Research Applications and Findings

The primary application of this compound is in the field of targeted protein degradation for research purposes. smolecule.com By incorporating this building block into a PROTAC, researchers can create tools to study the function of a specific protein by inducing its degradation. This chemical knockdown approach offers advantages over genetic methods like RNA interference, as it acts at the protein level and can be controlled in a dose-dependent and reversible manner. While specific research findings for PROTACs using this exact linker are not detailed in the provided search results, the utility of thalidomide-azide derivatives in creating effective degraders for targets like the kinase BCR-ABL has been demonstrated. semanticscholar.org The biological activity of the core thalidomide structure is its ability to bind to CRBN and recruit it to neosubstrates, a function that is retained in these building blocks. smolecule.com

Compound Table

Table 2: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| Thalidomide | |

| Lenalidomide (B1683929) | |

| Pomalidomide (B1683931) | |

| Cyclosporin A | |

| FK506 | |

| 5'-hydroxythalidomide | |

| IKZF1 | |

| IKZF3 | |

| BCR-ABL | |

| 5-hydroxythalidomide (B1239145) | |

| CC-122 | |

| CC-220 | |

| JQ1 | |

| Dasatinib | |

| SALL4 | |

| p63 | |

| PLZF | |

| CK1α | |

| GSPT1 | |

| BRD4 | |

| HDAC6 | |

| VHL | |

| MDM2 | |

| cIAP | |

| RNF114 | |

| RNF4 | |

| AhR | |

| FEM1B | |

| DCAF16 | |

| DCAF15 | |

| DCAF11 |

Positioning of this compound within Current Research Paradigms

Within the landscape of targeted protein degradation, this compound has emerged as a crucial chemical tool, specifically as a building block for the synthesis of PROTACs. researchgate.net Its significance is rooted in the well-established function of its parent molecule, thalidomide, as a "molecular glue." semanticscholar.orgnih.gov

Thalidomide and its analogs, such as lenalidomide and pomalidomide, are known to bind to the cereblon (CRBN) protein, which is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov This binding event effectively hijacks the E3 ligase machinery, redirecting it to degrade specific "neosubstrate" proteins that are not its natural targets. researchgate.net This mechanism is central to the therapeutic effects of these drugs in treating certain cancers. researchgate.netnih.gov

This compound is a synthetically modified version of thalidomide, engineered to facilitate its incorporation into PROTACs. It is a heterobifunctional molecule in its own right, comprising three key components:

The Thalidomide Moiety: This part of the molecule serves as the E3 ligase ligand, specifically targeting and binding to CRBN. lumiprobe.comcaymanchem.com

A PEG1 Linker: A short polyethylene glycol (PEG) spacer provides a defined distance between the thalidomide moiety and the azide group. The length and nature of the linker in a PROTAC are critical for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

A C2-azide Group: The terminal azide (N3) group is a highly versatile chemical handle. It is specifically designed for use in "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). semanticscholar.org This allows for the efficient and specific covalent attachment of this compound to a ligand that has been designed to bind to a specific protein of interest and has been modified to contain an alkyne group. lumiprobe.com

The strategic design of this compound, therefore, positions it as a ready-to-use component for the modular construction of novel PROTACs. Researchers can synthesize a ligand for a protein they wish to degrade, functionalize it with an alkyne group, and then use click chemistry to conjugate it to this compound. The resulting PROTAC can then be used to study the effects of degrading that specific protein. This building block approach significantly accelerates the development of new chemical probes for biological research and potential therapeutic agents. For instance, thalidomide-based PROTACs have been successfully developed to degrade proteins such as SHP2 and Sirt2. caymanchem.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₅O₆ |

| Molecular Weight | 387.3 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMF and DMSO |

| Storage | -20°C |

Table 2: Components of this compound and their Functions

| Component | Function |

|---|---|

| Thalidomide | Binds to the E3 ubiquitin ligase Cereblon (CRBN). lumiprobe.com |

| PEG1 Linker | Provides spatial separation between the CRBN-binding moiety and the protein of interest ligand. |

| C2-azide | Enables covalent linkage to a target protein ligand via click chemistry. semanticscholar.org |

Chemical Synthesis and Functionalization of Thalidomide 5 O Peg1 C2 Azide

Synthetic Routes for Thalidomide (B1683933) Derivatives as E3 Ligase Ligands

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are foundational for creating CRBN-recruiting PROTACs. frontiersin.orgnih.gov The synthesis of these derivatives often involves modifications to the phthalimide (B116566) or glutarimide (B196013) rings to introduce points for linker attachment while maintaining affinity for CRBN. encyclopedia.pubnih.gov

Strategies for Phthalimide and Glutarimide Ring Modification

The thalidomide molecule consists of two key heterocyclic structures: a phthalimide ring and a glutarimide ring. researchgate.netencyclopedia.pub Modifications to these rings are strategically employed to create derivatives for PROTAC synthesis. One common strategy involves introducing functional groups onto the phthalimide ring, which is solvent-exposed when thalidomide is bound to CRBN. nih.gov This allows for the attachment of linkers without disrupting the crucial interactions with the E3 ligase. For instance, the synthesis of pomalidomide introduces an amino group at the 4-position of the phthalimide ring. nih.govresearchgate.net

While modifications to the glutarimide ring are less common for linker attachment due to their importance in CRBN binding, N-alkylation of the glutarimide can serve as a negative control in studies, as it disrupts the interaction with CRBN. researchgate.net The hydrolytic instability of the glutarimide ring under physiological conditions is a known challenge, leading to the development of more stable analogs. nih.govuoc.gr

Regioselective Functionalization at the 5'-Position of Thalidomide

The 5-position of the thalidomide phthalimide ring is a frequently utilized attachment point for linkers in PROTAC design. uoc.gr This position allows for the extension of a linker into a solvent-exposed region without significantly impairing the binding affinity to CRBN. nih.gov A common precursor for this functionalization is 5-hydroxythalidomide (B1239145). dcchemicals.com The hydroxyl group provides a convenient handle for introducing a variety of linkers through reactions such as etherification. uoc.gr The synthesis of 5-hydroxythalidomide itself can be achieved from corresponding substituted phthalic anhydrides and 3-aminopiperidine-2,6-dione. researchgate.net The subsequent attachment of a linker to this position is a key step in the synthesis of many CRBN-based PROTACs. researchgate.net

Design and Synthesis of Polyethylene (B3416737) Glycol (PEG) Linkers

The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov PEG linkers are a popular choice due to their favorable physicochemical properties. biochempeg.combroadpharm.com

Synthesis of PEG1 and C2 Linker Segments

The "PEG1" in Thalidomide-5'-O-PEG1-C2-azide refers to a single ethylene (B1197577) glycol unit, while "C2" denotes a two-carbon alkyl chain. The synthesis of such short, heterobifunctional linkers is essential for constructing PROTACs with precision. These linkers can be synthesized in a modular fashion. nih.gov For example, a PEG unit with a terminal hydroxyl group can be reacted with a protected aminoethanol derivative to form the core of the linker. The terminal azide (B81097) group, a key feature for "click chemistry" conjugation, is typically introduced by reacting a terminal alcohol with a reagent like diphenylphosphoryl azide (DPPA) or by converting a terminal halide or sulfonate with sodium azide. researchgate.netnih.gov

| Linker Segment | Description | Synthetic Precursors (Examples) |

| PEG1 | A single ethylene glycol unit (-O-CH₂-CH₂-) | Ethylene glycol, 2-(2-aminoethoxy)ethanol |

| C2 | A two-carbon alkyl chain (-CH₂-CH₂-) | Ethanolamine, 2-bromoethanol |

| Azide | A terminal azide group (-N₃) | Sodium azide, Diphenylphosphoryl azide |

Attachment of the Linker to the Thalidomide Scaffold via an Ether Linkage

An ether linkage is often preferred for connecting the PEG linker to the thalidomide scaffold due to its greater metabolic stability compared to an amide linkage. uoc.gr The synthesis of the ether linkage in this compound typically involves a Williamson ether synthesis. In this reaction, the hydroxyl group of 5-hydroxythalidomide is deprotonated with a base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic carbon on the pre-formed PEG1-C2-azide linker that has a suitable leaving group, such as a tosylate or a halide. This reaction forms the stable ether bond, connecting the thalidomide moiety to the linker. purepeg.com

Introduction of the Azide Functional Group

The introduction of an azide (N₃) functional group onto the thalidomide-PEG linker is a critical step in creating a versatile chemical handle for subsequent conjugation reactions. The azide group is relatively small, stable under a wide range of reaction conditions, and does not interfere with the biological activity of the thalidomide moiety. nih.gov Its main role is to serve as a highly selective reactant in "click chemistry" reactions, enabling the efficient and specific attachment of the thalidomide-linker construct to other molecules. nih.govbroadpharm.com

Methods for Terminal Azide Installation

One of the most frequent methods involves a two-step process starting from a terminal hydroxyl group (-OH) on the PEG linker. The hydroxyl group is first converted into a good leaving group, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a base. Subsequently, the resulting tosylate or mesylate is treated with an azide source, typically sodium azide (NaN₃), in a nucleophilic substitution reaction (Sₙ2) to displace the leaving group and install the terminal azide.

Another common method is the conversion of a primary amine (-NH₂) to an azide. This can be achieved through diazotization followed by treatment with an azide salt. researchgate.net More direct methods using reagents like triflyl azide (TfN₃) in the presence of a copper catalyst can also convert primary amines to azides. nih.gov The table below summarizes common methods for terminal azide installation.

| Starting Functional Group | Key Reagents | Intermediate/Product | Reaction Type |

| Hydroxyl (-OH) | 1. TsCl or MsCl, Base 2. Sodium Azide (NaN₃) | Tosylate or Mesylate | Nucleophilic Substitution |

| Primary Amine (-NH₂) | TfN₃, CuSO₄, K₂CO₃ | Azide | Diazotransfer |

| Halide (e.g., -Br, -I) | Sodium Azide (NaN₃) | Azide | Nucleophilic Substitution |

These methods are highly efficient and compatible with the thalidomide structure, providing a reliable pathway to synthesize the azide-functionalized precursor required for PROTAC assembly. researchgate.net

Characterization of the Functionalized Compound (General Analytical Methods)

After the synthesis of this compound, rigorous characterization is essential to confirm its chemical identity, structure, and purity. A combination of standard analytical techniques is employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are used to elucidate the molecular structure. ¹H NMR provides information on the number and environment of protons, allowing for confirmation that the PEG linker and azide group have been successfully attached to the thalidomide core. researchgate.net Specific shifts in the NMR spectrum, such as those for the methylene (B1212753) protons adjacent to the newly formed azide group, serve as key diagnostic signals. researchgate.net ¹³C NMR complements this by providing data on the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the exact molecular weight of the synthesized compound. This allows for the unambiguous confirmation of the elemental composition (e.g., C₁₇H₁₇N₅O₆ for this compound) and corroborates the successful synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. nih.govtocris.com By passing the compound through a column, it is separated from any unreacted starting materials, byproducts, or other impurities. The resulting chromatogram provides a quantitative measure of purity, which is often required to be above 95% or 98% for use in biological assays. tocris.com

| Analytical Method | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the covalent structure and the successful installation of the azide-PEG linker. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the correct molecular formula and mass of the compound. |

| HPLC | Purity Assessment | Quantifies the purity of the synthesized compound and separates it from impurities. |

Click Chemistry Methodologies for Conjugation

The azide functional group on this compound is specifically designed for "click chemistry," a class of reactions that are rapid, efficient, and highly specific. broadpharm.com These reactions are instrumental in conjugating the thalidomide-linker moiety to a second ligand that binds to a target protein, thereby forming a Proteolysis Targeting Chimera (PROTAC). medchemexpress.commedchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Assembly

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely used click reaction for PROTAC synthesis. nih.govnih.gov This reaction involves the 1,3-dipolar cycloaddition between the terminal azide of the thalidomide linker and a terminal alkyne group pre-installed on the protein of interest (POI) ligand. rsc.orgresearchgate.net

The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. beilstein-journals.org The CuAAC reaction is highly reliable, proceeds under mild conditions (often at room temperature in aqueous solvent mixtures), and exhibits exceptional regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.govnih.govbeilstein-journals.org This triazole ring serves as a stable, robust, and chemically inert linker connecting the two ends of the PROTAC molecule. nih.gov The high compatibility of CuAAC with various functional groups makes it a "privileged" reaction for the modular assembly of complex molecules like PROTACs. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioconjugation

While highly efficient, the use of a copper catalyst in CuAAC can be problematic for biological applications involving living cells due to copper's potential cytotoxicity. uu.nl Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) provides a powerful, copper-free alternative.

In SPAAC, the terminal alkyne is replaced with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.commedchemexpress.com The high ring strain of these alkynes provides the necessary activation energy to react spontaneously with azides without the need for a metal catalyst. nih.gov The reaction proceeds rapidly at physiological temperature and pH, making it ideal for bioconjugation in living systems. uu.nlnih.gov The reaction rate can be influenced by the specific structure of the cyclooctyne. nih.gov Like CuAAC, SPAAC results in the formation of a stable triazole linkage, connecting the thalidomide moiety to the target protein ligand. nih.gov

Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) required nih.gov | None (copper-free) uu.nl |

| Alkyne Reactant | Terminal Alkyne rsc.org | Strained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.commedchemexpress.com |

| Biocompatibility | Potentially cytotoxic due to copper uu.nl | Highly biocompatible, suitable for live cells nih.gov |

| Reaction Speed | Generally very fast | Fast, rate depends on cyclooctyne structure nih.gov |

| Primary Use | General PROTAC synthesis, material science nih.govresearchgate.net | Bioconjugation, live-cell imaging uu.nl |

Application of Thalidomide 5 O Peg1 C2 Azide in Targeted Protein Degradation Research

Rational Design and Synthesis of PROTACs Utilizing the Azide (B81097) Handle

The azide group of Thalidomide-5'-O-PEG1-C2-azide serves as a versatile chemical handle for the construction of PROTACs. This functionality allows for the efficient and modular assembly of these complex molecules through "click chemistry," a set of biocompatible and highly efficient reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, enabling the rapid conjugation of the thalidomide-based E3 ligase recruiter to a diverse range of target protein ligands that have been modified with a terminal alkyne. nih.govnih.gov

The successful design of a PROTAC hinges on the careful selection of a suitable ligand for the protein of interest (POI). This ligand must bind to the target with sufficient affinity and specificity to enable the formation of a stable ternary complex with the E3 ligase. cd-bioparticles.net The modular nature of PROTACs, facilitated by reagents like this compound, allows for the exploration of a wide array of target protein ligands. nih.gov

Researchers can choose from existing, well-characterized inhibitors or develop novel ligands specifically for PROTAC applications. escholarship.org The choice of ligand is critical as it dictates the selectivity of the resulting PROTAC. cd-bioparticles.net For instance, ligands for proteins implicated in cancer, such as SHP2 and IGF-1R/Src, have been successfully incorporated into thalidomide-based PROTACs. nih.govnih.govresearchgate.net The azide functionality of the thalidomide (B1683933) building block allows for straightforward conjugation to alkyne-modified versions of these protein binders. nih.govcaymanchem.com

A key consideration in ligand selection is the identification of an appropriate attachment point for the linker. This point should not significantly disrupt the ligand's binding to the target protein. Computational modeling and structural biology techniques are often employed to guide this selection process. computabio.com

Researchers systematically synthesize and evaluate libraries of PROTACs with varying linker lengths and compositions to identify the optimal configuration. nih.gov This can involve extending the polyethylene (B3416737) glycol (PEG) chain (e.g., PEG2, PEG3, PEG4, PEG5) or the alkyl chain (e.g., C3, C4, C5, C6). nih.govbroadpharm.combroadpharm.com The use of azide-alkyne click chemistry simplifies this process, allowing for the rapid generation of diverse linker combinations. nih.govnih.gov

The optimal linker length is a delicate balance. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. researchgate.net The chemical nature of the linker also plays a role; for example, PEG linkers can enhance solubility and bioavailability. researchgate.net

| Linker Modification | Rationale | Potential Impact on PROTAC Activity | Example Application |

|---|---|---|---|

| PEG Chain Elongation (PEG2, PEG3, etc.) | Increase linker length and hydrophilicity. | Improved ternary complex formation and solubility. | Systematic evaluation of PEG linkers of varying lengths for optimizing degradation of a target protein. |

| Alkyl Chain Elongation (C3, C4, etc.) | Increase linker length and lipophilicity. | Enhanced cell permeability. | Fine-tuning the distance and orientation between the target protein and E3 ligase. |

| Introduction of Rigid Moieties (e.g., heterocycles) | Constrain linker conformation. | Improved binding affinity and selectivity by reducing conformational flexibility. | PROTACs targeting specific kinase isoforms. |

The "click chemistry" compatibility of this compound is central to the modular assembly of heterobifunctional degraders. nih.govnih.gov This approach allows for the separate synthesis and optimization of the target protein ligand and the E3 ligase ligand-linker moiety, which are then combined in a final, high-yielding step. nih.gov

This modularity accelerates the drug discovery process by enabling the rapid generation of a library of PROTACs from a set of building blocks. chemrxiv.org For example, a single alkyne-modified target protein ligand can be readily conjugated to a panel of azide-functionalized E3 ligase ligands with different linkers to systematically explore the structure-activity relationship. This strategy has been successfully employed in the development of PROTACs for a variety of targets. nih.gov The ease of this synthetic approach has made PROTAC technology more accessible to a broader range of researchers. rsc.orgdntb.gov.ua

Cellular Evaluation of PROTAC Efficacy and Specificity

Moving from in vitro biochemical assays to a cellular context is a critical step in evaluating the potential of a PROTAC. Cellular assays provide a more physiologically relevant environment to assess the efficacy, potency, and specificity of the PROTAC synthesized using this compound.

Target Protein Degradation Quantification in Cultured Cells

The primary method for quantifying target protein degradation in cultured cells is Western blotting. In this technique, cells are treated with the PROTAC for a specific duration. Following treatment, the cells are lysed, and the total protein is extracted. The protein samples are then separated by size via gel electrophoresis and transferred to a membrane. An antibody specific to the target protein is used to detect and quantify its levels. The intensity of the band corresponding to the target protein is measured and compared to untreated control cells to determine the percentage of degradation.

Another powerful technique for quantifying protein levels is mass spectrometry-based proteomics. This approach can provide a more global view of changes in the proteome upon PROTAC treatment. By comparing the abundance of thousands of proteins between treated and untreated cells, researchers can not only quantify the degradation of the intended target but also identify potential off-target effects.

For example, a study identified PLZF as a thalidomide-dependent CRBN substrate using a human transcription factor protein array, and its degradation was confirmed in various cell lines. nih.gov Similarly, these quantitative methods are essential to validate the efficacy of a PROTAC derived from this compound in a cellular setting.

Dose-Response Relationships for Degradation Induction

To characterize the potency of a PROTAC, researchers establish a dose-response relationship for the degradation of the target protein. This involves treating cultured cells with a range of PROTAC concentrations and then quantifying the remaining target protein levels after a fixed time point.

The data is then plotted with the PROTAC concentration on the x-axis and the percentage of target protein degradation on the y-axis. This generates a sigmoidal curve from which two key parameters can be determined:

DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC₅₀ value indicates a more potent PROTAC.

Dₘₐₓ (Maximum Degradation): The maximum level of protein degradation achieved at saturating PROTAC concentrations.

For instance, a highly efficient SHP2 degrader was identified with a DC₅₀ of 6.02 nM. nih.gov These parameters are crucial for comparing the efficacy of different PROTACs and for guiding the optimization of the linker and target-binding ligand. The dose-response curve also helps to identify the optimal concentration range for further in vitro and in vivo studies.

Investigation of Selectivity Against Off-Targets

Ensuring the selectivity of a PROTAC is paramount to minimize potential side effects. Off-target effects can arise from the PROTAC inducing the degradation of proteins other than the intended target. Several methods are employed to investigate selectivity.

Proteomics-based approaches , such as those mentioned in section 4.3.1, are powerful tools for unbiased off-target analysis. By comparing the entire proteome of cells treated with the PROTAC to untreated cells, any unintended protein degradation can be identified.

Candidate protein analysis involves specifically looking at the levels of proteins that are structurally similar to the target protein or are known to interact with the E3 ligase or the target-binding ligand. This can be done using Western blotting. For example, when developing a selective degrader, researchers might test for the degradation of other family members of the target protein.

The design of the PROTAC itself can influence selectivity. The choice of the target-binding ligand and the nature of the linker play crucial roles in determining which proteins are brought into proximity with the E3 ligase. For example, thalidomide and its analogs are known to induce the degradation of a specific set of "neosubstrates," including Ikaros and Aiolos. frontiersin.org When designing a PROTAC using this compound, it is important to assess whether the resulting molecule retains this intrinsic activity and to what extent it might contribute to off-target effects.

Mechanistic Studies of Degradation Pathways within Cellular Contexts

To gain a deeper understanding of how a PROTAC functions within a cell, various mechanistic studies are conducted. These studies aim to elucidate the specific cellular pathways involved in the degradation of the target protein.

One key experiment is to confirm the involvement of the ubiquitin-proteasome system . This is typically done by co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132) or an inhibitor of the E1 activating enzyme (e.g., MLN7243). If the degradation of the target protein is blocked or significantly reduced in the presence of these inhibitors, it provides strong evidence that the PROTAC is acting through the intended pathway.

Furthermore, the role of CRBN as the E3 ligase can be confirmed using genetic approaches. For example, cells can be engineered to lack CRBN (CRBN knockout cells). If the PROTAC is unable to induce degradation of the target protein in these knockout cells, it confirms that CRBN is the essential E3 ligase for its activity. nih.gov

The formation of the ternary complex (Target Protein-PROTAC-CRBN) is a critical step in the degradation process. Techniques like co-immunoprecipitation can be used to demonstrate the formation of this complex within cells. In this assay, an antibody against either the target protein or CRBN is used to pull down the protein and any associated binding partners. The presence of all three components in the immunoprecipitated complex confirms the formation of the ternary complex.

By combining these cellular evaluation strategies, researchers can build a comprehensive profile of a PROTAC synthesized from this compound, assessing its efficacy, potency, selectivity, and mechanism of action. This detailed characterization is essential for the development of safe and effective protein-degrading therapeutics.

Advanced Methodologies and Computational Approaches in Protac Research

Structural Biology Techniques for Ternary Complex Elucidation

Understanding the three-dimensional architecture of the PROTAC-induced ternary complex is paramount for structure-based drug design. This knowledge allows researchers to optimize linker length and composition, improve binding affinity and cooperativity, and enhance degradation efficiency.

X-ray Crystallography of CRBN-PROTAC-Target Complexes

X-ray crystallography is a powerful technique for obtaining high-resolution structural information of protein-ligand and protein-protein complexes. In PROTAC research, crystallizing the entire ternary complex (E3 ligase-PROTAC-target protein) provides an atomic-level snapshot of the interactions that drive protein degradation. nih.govresearchgate.net These structures reveal the precise binding modes of the PROTAC's two heads with their respective proteins and, crucially, the newly formed protein-protein interface. researchgate.net

For a PROTAC synthesized from a thalidomide-azide precursor, a crystal structure would illuminate how the thalidomide (B1683933) part engages with CRBN and how the linker orients the target protein. This information is invaluable for rational design, as demonstrated by numerous studies on CRBN-based PROTACs targeting proteins like the bromodomain-containing protein 4 (BRD4). nih.gov The insights gained from these crystal structures can guide the modification of the linker to achieve more favorable interactions and improved degradation profiles. nih.gov

| Complex | PDB ID | Resolution (Å) | Key Insight |

|---|---|---|---|

| CRBN-dBET1-BRD4(BD1) | 5T35 | 2.73 | Revealed initial structural basis for cooperative ternary complex formation. |

| CRBN-dBET57-BRD4(BD1) | 6BNB | 2.10 | Demonstrated how linker modifications alter protein-protein interactions. |

| CRBN-Pomalidomide-CK1α | 6H0F | 2.55 | Structural basis for neosubstrate recruitment by a molecular glue. |

Cryo-Electron Microscopy (Cryo-EM) for Larger Assemblies (General method in TPD research)

While X-ray crystallography is a gold standard, it requires well-diffracting crystals, which can be a significant bottleneck, especially for large, flexible, or multi-protein complexes. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative that does not require crystallization. nih.govfrontiersin.org In this technique, samples are flash-frozen in their native state, preserving their structure. bms.com A transmission electron microscope then captures thousands of two-dimensional images of the particles from different angles, which are computationally reconstructed into a 3D model. bms.comnanoimagingservices.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (General method)

Nuclear Magnetic Resonance (NMR) spectroscopy is unique in its ability to study the structure, dynamics, and interactions of molecules in solution, which closely mimics the cellular environment. nih.gov For PROTACs, which are often flexible molecules, NMR can characterize their conformational behavior. acs.orgacs.org Studies have shown that PROTACs can exist in multiple conformations, and their ability to adopt a "bioactive" conformation, suitable for binding both proteins simultaneously, is key to their success. chemrxiv.org

NMR can also be used to confirm binding and map the interaction surfaces between the PROTAC and its protein partners. Furthermore, techniques like saturation transfer difference (STD) NMR and competitive ligand-observed 19F NMR can be employed to determine binding affinities and study the formation of binary and ternary complexes. dundee.ac.uk This information on the dynamic behavior of a PROTAC is complementary to the static pictures provided by crystallography and Cryo-EM. nih.govchemrxiv.org

Biophysical Characterization of Protein-Protein and Protein-Ligand Interactions

Quantifying the binding events that lead to ternary complex formation is essential for understanding a PROTAC's mechanism of action and for optimizing its design. Several biophysical techniques are routinely used for this purpose.

Isothermal Titration Calorimetry (ITC) (General method)

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. nih.govspringernature.com It directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a typical experiment, one binding partner (e.g., a PROTAC) is titrated into a solution containing the other partner (e.g., a protein), and the resulting heat change is measured after each injection. nih.govcreative-proteomics.com

This allows for the direct determination of the binding affinity (Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). springernature.com By performing a series of experiments, ITC can be used to dissect the energetics of both binary (PROTAC-target, PROTAC-E3 ligase) and ternary complex formation. A key parameter that can be derived is the cooperativity (α), which indicates whether the binding of the second protein to the PROTAC-protein binary complex is enhanced (positive cooperativity) or hindered (negative cooperativity). nih.gov

| Interaction | PROTAC | Binding Affinity (Kd, nM) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) |

|---|---|---|---|---|

| Binary (PROTAC:Target) | MZ1 : BRD4BD2 | 18 | 1.0 | -11.2 |

| Binary (PROTAC:E3 Ligase) | MZ1 : VHL | 67 | 0.9 | -9.8 |

| Ternary (VHL:PROTAC:Target) | VHL:MZ1 + BRD4BD2 | 3.7 | 1.0 | -12.5 |

Surface Plasmon Resonance (SPR) (General method)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for studying the kinetics of molecular interactions in real-time. acs.orgijpsjournal.com In an SPR experiment, one molecule (e.g., the E3 ligase) is immobilized on a sensor chip, and the other components (PROTAC and target protein) are flowed over the surface. nih.gov Binding events cause a change in the refractive index at the sensor surface, which is detected as a response signal. o2hdiscovery.co

SPR provides detailed kinetic information, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov A key advantage of SPR is its ability to measure the half-life of the ternary complex, a parameter that has been shown to correlate with the rate of target degradation. acs.orgnih.govnih.gov This makes SPR an invaluable tool for ranking PROTACs and understanding the kinetic drivers of their efficacy. o2hdiscovery.co

| Interaction | PROTAC | KD (nM) | ka (1/Ms) | kd (1/s) | Half-life (t1/2, min) |

|---|---|---|---|---|---|

| Binary (PROTAC to Target) | CPS2 to CDK2 | 136.4 | 1.2 x 105 | 1.6 x 10-2 | 0.7 |

| Ternary (Target to E3:PROTAC) | CDK2 to CRBN:CPS2 | 1.4 | 2.5 x 106 | 3.5 x 10-3 | 3.3 |

Data derived from a study on a CDK2-targeting PROTAC. ijpsjournal.com

Computational Design and Optimization of Thalidomide-based PROTACs

Computational methods are indispensable in modern PROTAC discovery, providing crucial insights that accelerate design-test-analyze cycles. scienceopen.com By modeling the intricate interactions between the PROTAC, the target protein, and the E3 ligase, these in silico approaches help rationalize structure-activity relationships (SAR) and guide the optimization of PROTAC molecules for improved efficacy and selectivity. scienceopen.comarxiv.org

Molecular Docking and Scoring for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. scienceopen.comnih.gov In the context of thalidomide-based PROTACs, docking is used to model the binding of the thalidomide-derived moiety to the CRBN E3 ligase and the "warhead" portion of the PROTAC to its target protein. researchgate.netnih.gov

The process involves placing the ligand (the PROTAC) into the binding site of the protein (e.g., CRBN) and using a scoring function to estimate the binding affinity for different poses. For thalidomide and its analogues, the glutarimide (B196013) ring is a key pharmacophore that fits into a conserved, buried hydrophobic pocket in CRBN. nih.govnih.gov Docking studies consistently show that this moiety forms critical hydrogen bonds with CRBN residues His380 and Trp382. nih.gov

Beyond binary interactions, docking is also employed to build models of the entire POI-PROTAC-E3 ternary complex. scienceopen.com A common practice involves docking the PROTAC into one protein, selecting a pose where the linker extends towards the solvent, and then superposing the second protein onto its corresponding binder. scienceopen.comacs.org These ternary complex models are vital for analyzing the potential protein-protein interactions and steric clashes that are induced by the PROTAC, which are critical for the stability and degradation efficiency of the complex. scienceopen.com

| Interacting Residue (in CRBN) | Interaction Type | Ligand Moiety |

| His380 | Hydrogen Bond | Carbonyl of Glutarimide Ring |

| Trp382 | Hydrogen Bond | Amide of Glutarimide Ring |

| Trp400 | Hydrophobic | Phthalimide (B116566) Ring |

| Phe402 | Hydrophobic | Phthalimide Ring |

Molecular Dynamics Simulations for Conformational Flexibility and Stability (General method)

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility and stability of the PROTAC-mediated ternary complex. nih.govarxiv.org By simulating the motions of atoms and molecules, MD can reveal how the PROTAC and the proteins behave in a more realistic, solvated environment.

Starting from a docked pose, an MD simulation can relax the structure into a lower-energy conformation. nih.gov This process is crucial for understanding the stability of the ternary complex, as the initial docked structure may not be the most energetically favorable. The simulations can highlight the flexibility of the PROTAC's linker, which plays a crucial role in allowing the two proteins to adopt a productive orientation for ubiquitination. nih.gov The analysis of MD trajectories can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ternary complex and assess how long they persist. This dynamic information about the stability and conformational landscape of the ternary complex is often more predictive of a PROTAC's degradation efficiency than static binding affinities alone.

Pharmacophore Modeling for Identifying Key Binding Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. For thalidomide-based PROTACs, the focus is often on the features required for binding to CRBN.

A pharmacophore model is an abstract representation of a ligand, defining features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For thalidomide and its derivatives, the core pharmacophore for CRBN binding includes the glutarimide ring and its specific hydrogen bonding pattern within the CRBN pocket. nih.gov The α-(isoindolinone-2-yl) glutarimide moiety is recognized as the main pharmacophore, contributing the majority of the binding interactions with the receptor. nih.gov By understanding these key features, medicinal chemists can design novel CRBN ligands or modify the thalidomide scaffold, for instance at the C4 or C5 position of the phthalimide ring, to attach linkers for PROTAC synthesis without disrupting the essential binding interactions. researchgate.net This ensures that the resulting PROTAC, such as one derived from Thalidomide-5'-O-PEG1-C2-azide, retains its ability to recruit CRBN effectively.

In Silico Prediction of Degradation Efficacy and Selectivity

Predicting the degradation efficacy (e.g., DC50, the concentration for 50% degradation, and Dmax, the maximum degradation) and selectivity of a PROTAC molecule before synthesis is a major goal of computational chemistry. arxiv.orglifesensors.com Recently, machine learning and deep learning models have emerged as powerful tools for this purpose. nih.gov

Models like DeepPROTACs are trained on large datasets of known PROTACs, incorporating information about the PROTAC's chemical structure, the target protein, the E3 ligase, and the experimental cell line. nih.gov These models learn complex structure-activity relationships that are not immediately obvious from simple docking or MD studies. They can predict the degradation capacity of a novel PROTAC based on the structures of the components of the proposed ternary complex. nih.gov For example, a model might take as input the PROTAC's SMILES string and the amino acid sequences of the target and E3 ligase to predict a degradation score or classify the PROTAC as active or inactive. arxiv.org

These predictive models are becoming increasingly accurate and can significantly accelerate the design of potent and selective PROTACs by prioritizing which molecules to synthesize and test experimentally. arxiv.org They help bridge the gap between predicted ternary complex formation and actual cellular degradation, which is not always a direct correlation. acs.org

| Computational Tool/Model | Purpose | Key Inputs | Key Outputs |

| DeepPROTACs | Predicts degradation efficacy | PROTAC, POI, and E3 ligase structures | Degradation capacity (e.g., active/inactive) |

| PROTAC-Model | Comprehensive protocol for modeling ternary complexes | Protein structures, PROTAC conformations | Refined ternary complex models, binding scores |

| Degrade-Master | Predicts targeted degradation | 3D molecular graphs of complex | Degradation probability (AUROC) |

Broader Applications and Future Directions of Functionalized Thalidomide Derivatives

Expansion Beyond Direct Protein Degradation

Functionalized thalidomide (B1683933) derivatives, owing to their specific binding to the E3 ubiquitin ligase Cereblon (CRBN), are no longer confined to the realm of protein degradation. nih.govjst.go.jp Their unique properties are being harnessed for a variety of applications that provide deeper insights into cellular processes.

Use as Chemical Probes for Proteome Profiling

The azide (B81097) group on compounds like Thalidomide-5'-O-PEG1-C2-azide makes them invaluable as chemical probes for exploring the proteome. lumiprobe.comtocris.com This functional handle allows for "click chemistry," a highly efficient and specific reaction, to attach reporter tags such as fluorophores or biotin (B1667282) to the thalidomide molecule after it has interacted with its cellular targets. medchemexpress.comcaymanchem.com This approach, a cornerstone of chemical proteomics, enables the identification and quantification of proteins that bind to the thalidomide scaffold. nih.gov

By employing enantiomeric probe pairs—structurally identical molecules that are mirror images of each other—researchers can distinguish specific, biologically relevant interactions from non-specific binding. nih.gov This stereoselective engagement provides a rapid method for validating authentic ligand-protein interactions on a proteome-wide scale, thereby uncovering novel targets for which chemical probes are currently lacking. nih.gov Fully functionalized probes containing a recognition element, a photoactivatable group, and a ligation handle are used to covalently modify and identify interacting proteins within the complex environment of the cell. nih.gov

Tools for Investigating Ubiquitin-Proteasome System Dynamics

Thalidomide and its derivatives exert their therapeutic and teratogenic effects by modulating the activity of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov This modulation can either inhibit auto-ubiquitination of CRBN or induce the ubiquitination of "neosubstrates," proteins not normally targeted by this E3 ligase. nih.govnih.gov This unique mechanism makes functionalized thalidomide derivatives powerful tools for dissecting the intricate dynamics of the ubiquitin-proteasome system (UPS).

By creating derivatives with varied functionalities, researchers can systematically probe how ligand structure influences substrate specificity and the subsequent ubiquitination and degradation cascade. nih.gov For example, studies using different immunomodulatory drugs (IMiDs), including thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), have identified specific neosubstrates like IKZF1 (Ikaros) and IKZF3 (Aiolos), revealing the precise molecular consequences of engaging the CRBN E3 ligase. jst.go.jpnih.gov These investigations are crucial for understanding both the therapeutic effects of these drugs in diseases like multiple myeloma and their adverse effects. nih.govnih.gov

| Derivative | Key Feature | Application in UPS Research |

| Thalidomide-azide | Click-chemistry handle | Identification of CRBN-interacting proteins and neosubstrates |

| Lenalidomide | Altered phthalimide (B116566) ring | Study of neosubstrate specificity (e.g., IKZF1/3) |

| Pomalidomide | Altered phthalimide ring | Investigation of differential neosubstrate degradation |

Development of Opto-chemical or Photo-inducible Degraders

A burgeoning area in targeted protein degradation is the development of PROTACs whose activity can be controlled by light. oup.comnih.gov This spatiotemporal control is achieved by incorporating photo-labile "caging" groups or photoswitchable linkers into the PROTAC structure. nih.govexplorationpub.com Functionalized thalidomide derivatives are central to the design of these "opto-PROTACs."

In one approach, a photocleavable group, such as a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, is installed on the glutarimide (B196013) nitrogen of the thalidomide moiety. oup.comfrontiersin.org This modification prevents the PROTAC from binding to CRBN, rendering it inactive. oup.comfrontiersin.org Upon irradiation with a specific wavelength of light, the caging group is cleaved, releasing the active PROTAC and initiating target protein degradation. oup.comnih.gov This technology allows for precise control over where and when protein degradation occurs, minimizing off-target effects and enabling the study of protein function with high temporal resolution. nih.gov

Another strategy involves the use of photoswitchable linkers, like azobenzenes, which change their conformation from an inactive trans isomer to an active cis isomer upon light stimulation, thereby controlling the PROTAC's ability to form a productive ternary complex. nih.gov

Novel Linker Chemistries and Architectures

The linker connecting the CRBN-binding moiety (e.g., thalidomide) to the target protein-binding ligand is a critical determinant of a PROTAC's efficacy. explorationpub.com Its chemical properties profoundly influence the formation and stability of the ternary complex (PROTAC-CRBN-target protein), which is a prerequisite for successful protein degradation. nih.gov

Impact of Linker Length, Rigidity, and Hydrophilicity on PROTAC Performance

The composition and length of the linker are not merely a spacer but an active contributor to the PROTAC's performance. nih.gov Research has consistently shown that there is an optimal linker length for each target-ligase pair, with linkers that are too short or too long being detrimental to degradation efficiency. nih.gov

Length: Shorter linkers can cause steric hindrance, preventing the formation of a stable ternary complex. explorationpub.com Conversely, overly long linkers might lead to reduced efficacy due to an entropic penalty. explorationpub.com For instance, in the development of PROTACs targeting the androgen receptor, the length of the PEG linker was systematically varied to achieve optimal degradation. mdpi.com

Rigidity: The rigidity of the linker can influence the conformational flexibility of the PROTAC. While some flexibility is necessary to accommodate the binding of both proteins, excessive flexibility can be energetically unfavorable. explorationpub.com Rigid linkers, such as those containing piperidine (B6355638) or triazole groups, can help to pre-organize the PROTAC in a bioactive conformation. nih.gov

Hydrophilicity: The hydrophilicity of the linker, often modulated by incorporating polyethylene (B3416737) glycol (PEG) units, is crucial for improving the solubility and cell permeability of the PROTAC molecule. nih.gov PEG linkers can also engage in favorable interactions within the ternary complex, contributing to its stability. nih.gov

Systematic studies on PROTACs targeting BRD4 have demonstrated that variations in linker length and composition can dramatically alter degradation potency, highlighting the need for empirical optimization for each new target. nih.gov

Cleavable Linkers for Spatiotemporal Control

Incorporating cleavable moieties within the linker offers another layer of control over PROTAC activity. This strategy is particularly useful for achieving spatiotemporal control of protein degradation, a key goal in developing safer and more precise therapeutics.

One prominent example is the use of photocleavable linkers, as discussed in the context of opto-PROTACs. oup.com By designing a PROTAC with a linker that breaks upon light exposure, the active degrader is only released in irradiated tissues, thereby confining its activity to the desired site. nih.gov This approach holds significant promise for reducing systemic toxicity associated with potent protein degraders.

Beyond light, other stimuli such as specific enzymes overexpressed in a particular disease state could be exploited to cleave a linker and activate a PROTAC. This would allow for targeted drug release specifically at the site of disease, further enhancing the therapeutic window.

Strategies for Enhancing PROTAC Efficacy and Pharmacological Properties

The development of PROTACs, heterobifunctional molecules that induce proximity between a target protein and an E3 ligase, has been a major advance in therapeutics. youtube.comnih.gov These molecules, often synthesized using building blocks like this compound, function by hijacking the cell's own ubiquitin-proteasome system to specifically eliminate proteins of interest. youtube.com However, optimizing their clinical potential requires overcoming inherent challenges related to efficacy and pharmacology.

A significant hurdle in the clinical application of PROTACs is the potential for acquired resistance. Unlike traditional small-molecule inhibitors, where resistance often arises from mutations in the drug's binding site on the target protein, resistance to PROTACs can emerge from alterations in the protein degradation machinery itself. nih.gov For a PROTAC synthesized from this compound, which relies on recruiting the CRBN E3 ligase, resistance can develop through several mechanisms: nih.govnih.gov

Mutations in the E3 Ligase: Genomic mutations in the components of the CRL4^CRBN^ E3 ligase complex can prevent the PROTAC from binding to or effectively utilizing the ligase. nih.gov

Downregulation of E3 Ligase Components: Cancer cells can reduce the expression of essential proteins in the degradation pathway, including CRBN itself, thereby limiting the PROTAC's efficacy. nih.gov

Impaired Ubiquitination Pathway: Defects in the broader ubiquitin-proteasome system (UPS), such as mutations in ubiquitin-activating (E1) or -conjugating (E2) enzymes, can also confer resistance. tenovapharma.com

A key strategy to circumvent this resistance is to utilize PROTACs that engage different E3 ligases. For instance, a cell line that has developed resistance to a CRBN-based PROTAC may remain sensitive to a PROTAC that recruits the Von Hippel-Lindau (VHL) E3 ligase, and vice-versa. nih.gov This highlights the importance of having a diverse toolkit of E3 ligase ligands to combat potential clinical resistance.

While CRBN remains a workhorse in PROTAC development, extensively used due to the well-established binding of thalidomide and its derivatives, the human genome encodes over 600 different E3 ligases. oup.com This vast number presents a significant opportunity to develop novel PROTACs with improved properties, such as tissue-specific degradation or the ability to overcome resistance. nih.gov The development of PROTACs has largely focused on CRBN and VHL, but the toolbox is expanding. oup.comnih.gov

The exploration of alternative E3 ligases like DDB1 and CUL4-associated factor 1 (DCAF1) is a promising frontier. nih.gov Recently, reversible DCAF1-based PROTACs have been developed that show efficacy in cellular models with both intrinsic and acquired resistance to CRBN- and VHL-based degraders. nih.gov This demonstrates that expanding the repertoire of E3 ligases is a viable strategy to enhance the therapeutic window and overcome resistance. While this compound is explicitly designed to recruit CRBN, the principles learned from its application inform the development of new functionalized linkers for these alternative E3 ligases. lumiprobe.com

| E3 Ligase | Common Ligand Type | Key Features |

| Cereblon (CRBN) | Thalidomide, Pomalidomide | Well-validated, orally available ligands; broad substrate scope. nih.govoup.com |

| Von Hippel-Lindau (VHL) | Hydroxyproline-based motifs | Well-characterized; distinct substrate scope from CRBN. nih.govdrughunter.com |

| DCAF1 | Sulfonamides, Azetidine acrylamides | Emerging modality; potential to overcome CRBN/VHL resistance. nih.gov |

Emerging Concepts in the Induced Proximity Field

The principle of induced proximity extends beyond the standard PROTAC model. New concepts are continuously emerging that promise to further expand the "druggable" proteome and address targets previously considered intractable.

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, often leading to the degradation of one of the proteins. patsnap.comnih.gov Unlike PROTACs, which are heterobifunctional molecules with distinct domains for the target and the E3 ligase connected by a linker, molecular glues are typically smaller, single molecules without a linker.

Thalidomide and its analogs (lenalidomide, pomalidomide) are the archetypal molecular glue degraders, inducing the degradation of specific transcription factors by "gluing" them to CRBN. patsnap.comnih.gov The discovery of these molecules was largely serendipitous. patsnap.com Current research focuses on the rational discovery of new molecular glues that recruit different E3 ligases or target novel proteins. For example, BI-3802 was identified as a molecular glue that degrades the BCL6 transcription factor by inducing its interaction with the SIAH1 E3 ligase. patsnap.com The development of such compounds expands the TPD field beyond the CRBN-dependent mechanism inherent to PROTACs made from this compound.

| Compound Class | Mechanism | Key Characteristic | Example |

| PROTACs | Heterobifunctional Degrader | Two ligands connected by a linker. | PROTACs synthesized from this compound. tenovapharma.com |

| Molecular Glues | Induced Proximity | Monovalent small molecule, no linker. patsnap.com | Thalidomide, Lenalidomide, BI-3802. patsnap.comnih.gov |

A groundbreaking evolution in induced proximity is the application of PROTAC technology to target RNA- and DNA-binding proteins. nih.gov Many of these proteins lack the well-defined binding pockets required for traditional small-molecule inhibitors, making them challenging drug targets. The solution has been to replace the small-molecule "warhead" of a PROTAC with an oligonucleotide that specifically binds to the target protein. nih.govnih.gov

These emerging modalities, known as RNA-PROTACs and DNA-PROTACs, consist of an oligonucleotide sequence for target recognition, a linker, and an E3 ligase ligand. nih.gov A building block like this compound is ideally suited for this application. Its azide handle can be readily "clicked" onto an alkyne-modified oligonucleotide, creating a potent and specific degrader for a DNA- or RNA-binding protein. medchemexpress.com This strategy effectively expands the reach of targeted degradation to a whole new class of disease-relevant proteins. nih.gov

The optimization of PROTACs is often an empirical process that requires the synthesis and testing of many analogs with variations in the target ligand, E3 ligase ligand, and the connecting linker. tocris.com To accelerate this process, researchers are increasingly turning to high-throughput screening (HTS) of degrader libraries. tocris.com

Degrader building blocks like this compound are essential for these efforts. The presence of a versatile chemical handle like an azide allows for the rapid, parallel synthesis of a large library of PROTACs. acs.org By combining a panel of E3 ligase building blocks (recruiting CRBN, VHL, etc.) with a library of target-binding warheads, vast numbers of unique PROTAC molecules can be generated and screened to identify optimal combinations for degrading a specific protein of interest. tocris.com This platform approach streamlines the discovery of potent and selective degraders for new and challenging targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Thalidomide-5'-O-PEG1-C2-azide, and how can purity be ensured?

- Methodology : The synthesis typically involves derivatization of thalidomide, followed by conjugation with PEG1 via an amide bond and introduction of the azide group. Key steps include:

- Use of coupling agents like EDC/HOBt for amide bond formation (common in PROTAC linker synthesis) .

- Purification via reversed-phase HPLC to isolate the target compound, ensuring ≥95% purity (as per analytical standards in ) .

- Characterization by LC-MS and NMR (¹H, ¹³C) to confirm structural integrity .

Q. How does the PEG1 linker influence the compound’s solubility and stability in biological assays?

- Methodology :

- Solubility : PEG1 enhances hydrophilicity, making the compound soluble in aqueous buffers (e.g., PBS) and polar solvents like DMSO. Test solubility via dynamic light scattering (DLS) or nephelometry .

- Stability : Assess stability under physiological conditions (pH 7.4, 37°C) using HPLC to monitor degradation over 24–72 hours. PEG1 reduces aggregation compared to non-PEGylated analogs .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as thalidomide derivatives are teratogenic .

- Work in a fume hood to avoid inhalation of aerosols/dust.

- Store at –20°C in airtight, light-protected containers to prevent azide group decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytochrome P450 (CYP) metabolic pathways for thalidomide derivatives?

- Methodology :

- Comparative Enzyme Assays : Incubate the compound with human liver microsomes (HLMs) and recombinant CYP3A4/5 isoforms. Use LC-MS to identify hydroxylated metabolites (e.g., 5-hydroxythalidomide) .

- Kinetic Analysis : Calculate and for metabolite formation. Discrepancies may arise from isoform-specific activity or stereochemical differences (R vs. S enantiomers) .

Q. What strategies optimize click chemistry conjugation efficiency of the azide group in PROTAC design?

- Methodology :

- Reaction Conditions : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with TBTA ligand to enhance reaction rate. Optimize molar ratios (1:1.2 azide:alkyne) .

- Quality Control : Monitor conjugation efficiency via MALDI-TOF MS or gel electrophoresis (for protein-PROTAC complexes) .

- Troubleshooting : If yields are low, test alternative catalysts (e.g., BTTAA) or reduce dissolved oxygen (argon purging) .

Q. How should researchers design controls to validate target protein degradation in PROTAC experiments?

- Methodology :

- Negative Controls : Use (i) a non-functional analog lacking the cereblon-binding thalidomide moiety and (ii) a PROTAC with a scrambled linker .

- Positive Controls : Compare with established PROTACs (e.g., dBET1) .

- Data Analysis : Quantify degradation via Western blot (target protein) and immunofluorescence (cellular localization). Use dose-response curves (DC₅₀) and proteasome inhibitors (e.g., MG132) to confirm mechanism .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40°C for 14 days. Analyze degradation products using UPLC-QTOF .

- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Data Analysis & Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis yields?

- Methodology :

- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, catalyst loading) .

- Statistical Analysis : Perform ANOVA on yield data from ≥3 independent batches. Implement QC checkpoints (e.g., intermediate purity verification) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in PROTAC assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.